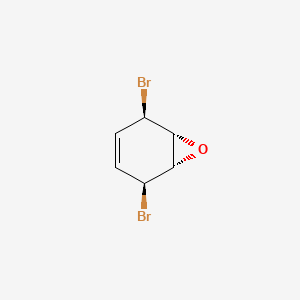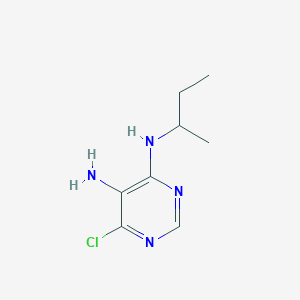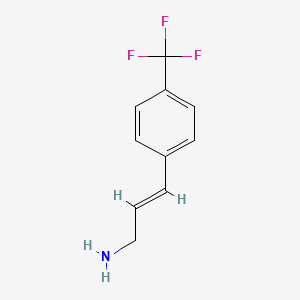
4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyloxy group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
Hydrolysis: Yields 4-hydroxybenzoic acid and acetic acid.
Substitution: Produces various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction: Leads to different oxidation states of the compound or reduced derivatives.
Aplicaciones Científicas De Investigación
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyloxy group can be hydrolyzed, releasing acetic acid, which may contribute to its biological activity.
Comparación Con Compuestos Similares
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid can be compared with other benzoic acid derivatives such as:
4-Acetoxybenzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chlorobenzoic acid: Lacks the acetyloxy group, affecting its solubility and chemical behavior.
4-Hydroxybenzoic acid: The parent compound, which can be esterified to produce various derivatives.
The presence of both the acetyloxy and chlorine substituents in 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid makes it unique, providing a combination of properties that can be tailored for specific applications.
Propiedades
Fórmula molecular |
C15H11ClO4 |
|---|---|
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
4-(4-acetyloxy-3-chlorophenyl)benzoic acid |
InChI |
InChI=1S/C15H11ClO4/c1-9(17)20-14-7-6-12(8-13(14)16)10-2-4-11(5-3-10)15(18)19/h2-8H,1H3,(H,18,19) |
Clave InChI |
LTINICLCEOTVOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)

![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)




![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)


![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)

